Cas no 105809-15-2 (Ultramark 1621)

Ultramark 1621 化学的及び物理的性質
名前と識別子
-
- Ultramark1621
- FLUORINATED PHOSPHAZENES
- SPECTRASYNQ 1621
- Ultramark 1621, Hexakis(1H,1H,omega-H-perfluoroalkoxy)phosphazene
- MASSMARK 1621
- Ultramark 1621, Mass Spec Std
- Ultramark? 1621
- Hexakis(deuteromethyl)phosphazene
- r 1621, Mass Spec Std
- UltraMark
- Ultramark? 1621, Mass Spec Standard
- CCRIS 6635
- Cyclo-tris(dimethylphosphonitrile)
- 2,2,4,4,6,6-Hexamethyl-2I>>5,4I>>5,6I>>5-[1,3,5,2,4,6]triazatriphosphinine
- DEBZEVJNWCNATM-UHFFFAOYSA-N
- 6607-30-3
- SCHEMBL2614956
- DTXSID10984569
- Hexamethylcyclotriphosphazene
- 2,2,4,4,6,6-hexakis(deuteriomethyl)-1,3,5-triaza-2$l^{5,4$l^{5,6$l^{5-triphosphacyclohexa-1,3,5-triene
- 105809-15-2
- Ultramark 1621
- DEBZEVJNWCNATM-MZWXYZOWSA-N
- 2,2,4,4,6,6-hexakis(deuteriomethyl)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- HEXA((2)H?)METHYL-1,3,5,2??,4??,6??-TRIAZATRIPHOSPHININE
- AKOS015908805
- 2,2,4,4,6,6-Hexakis(methyl-d)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- J-001483
-
- インチ: 1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3
- InChIKey: DEBZEVJNWCNATM-UHFFFAOYSA-N
- ほほえんだ: P1(C)(C)N=P(C)(C)N=P(C)(C)N=1
計算された属性
- せいみつぶんしりょう: 231.10900
- どういたいしつりょう: 231.109
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 37.1A^2
じっけんとくせい
- 密度みつど: 1.8
- ふってん: 160-220
- 屈折率: 1.3530
- すいようせい: Miscible with water.
- PSA: 66.51000
- LogP: 2.43420
Ultramark 1621 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | U700900-5g |
Ultramark 1621 |
105809-15-2 | 5g |
$ 1656.00 | 2023-09-05 | ||
Apollo Scientific | PC7950-1g |
Massmark 1621 |
105809-15-2 | 1g |
£67.00 | 2023-08-31 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16698-250mg |
Ultramark? 1621, Mass Spec Std |
105809-15-2 | 250mg |
¥560.00 | 2023-02-26 | ||
BAI LING WEI Technology Co., Ltd. | J66PC7950-1g |
Massmark 1621 |
105809-15-2 | 1g |
¥1474 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J60U700900-1g |
Ultramark 1621 |
105809-15-2 | 1g |
¥6160 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | K14L16698-250mg |
Ultramark 1621 |
105809-15-2 | 250mg |
¥560 | 2023-11-24 | ||
Apollo Scientific | PC9725-25g |
SpectraSynQ 1621 |
105809-15-2 | 25g |
£838.00 | 2025-01-20 | ||
BAI LING WEI Technology Co., Ltd. | K14L16698-1g |
Ultramark 1621 |
105809-15-2 | 1g |
¥1795 | 2023-11-24 | ||
Apollo Scientific | PC9725-250mg |
SpectraSynQ 1621 |
105809-15-2 | 250mg |
£49.00 | 2024-07-20 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16698-1g |
Ultramark? 1621, Mass Spec Std |
105809-15-2 | 1g |
¥1795.00 | 2023-02-26 |
Ultramark 1621 関連文献
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Ultramark 1621に関する追加情報
Introduction to CAS No. 105809-15-2 and Ultramark 1621
The compound with the CAS number CAS No. 105809-15-2 is a significant molecule in the field of chemical and biomedical research. This compound, often referred to by the product name Ultramark 1621, has garnered attention due to its unique chemical properties and potential applications in various scientific domains. The study of such compounds is crucial for advancing our understanding of molecular interactions and developing innovative therapeutic strategies.
In recent years, there has been a growing interest in exploring the applications of CAS No. 105809-15-2 and Ultramark 1621 in pharmaceutical research. The compound's molecular structure suggests that it may have significant roles in drug design and development. Specifically, its ability to interact with biological targets has made it a subject of intense investigation. Researchers have been particularly interested in its potential as a scaffold for designing new drugs that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
The latest research findings indicate that CAS No. 105809-15-2 exhibits promising properties that make it an attractive candidate for further development. Studies have shown that this compound can exhibit high binding affinity to certain proteins, which could be exploited for therapeutic purposes. For instance, its interaction with specific enzymes has been found to inhibit their activity, potentially leading to the development of new treatments for enzyme-linked diseases.
Moreover, the chemical stability and solubility profile of CAS No. 105809-15-2 make it suitable for various formulations, including oral and injectable medications. This characteristic is particularly important in drug development, as it ensures that the compound can be effectively delivered to target sites in the body. The product name Ultramark 1621 has been associated with several preclinical studies aimed at evaluating its safety and efficacy. These studies have provided valuable insights into its potential therapeutic applications.
The synthesis of CAS No. 105809-15-2 has also been a focus of research efforts. Chemists have developed novel synthetic routes that improve yield and purity, making it more feasible for large-scale production. These advancements are crucial for ensuring that there is an adequate supply of the compound for both research and commercial purposes. The synthetic methodologies developed for this compound have also provided valuable insights into general principles that can be applied to other complex molecules.
In addition to its pharmaceutical applications, CAS No. 105809-15-2 and Ultramark 1621 have shown potential in other areas of science. For example, they have been explored as intermediates in the synthesis of more complex molecules used in materials science and agrochemicals. The versatility of this compound underscores its importance as a building block in various scientific disciplines.
The future prospects for CAS No. 105809-15-2 and Ultramark 1621 are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of molecular interactions continues to grow, the potential uses for this compound are likely to expand further. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing these possibilities.
In conclusion, the compound with the CAS number CAS No. 105809-15-2, commonly known as Ultramark 1621, represents a significant advancement in chemical and biomedical research. Its unique properties and potential applications make it a valuable asset in the development of new drugs and materials. As research progresses, we can expect to see even more innovative uses emerge, further solidifying its importance in the scientific community.
105809-15-2 (Ultramark 1621) 関連製品
- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)
- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)
- 2418648-94-7((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)
- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)




